Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrophenyl group at the 2-position and an ethyl acetate moiety at the 4-position.
Key structural attributes:
- Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur.
- 4-Nitrophenyl group: An electron-withdrawing substituent that enhances molecular polarity and may influence reactivity or biological activity.
- Ethyl acetate side chain: Provides ester functionality, impacting solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-3-5-11(6-4-9)15(17)18/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWIAAZPAIOVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or toluene to facilitate the formation of the thiazole ring and the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted thiazole derivatives.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate serves as a valuable building block in the synthesis of more complex thiazole derivatives. Its thiazole ring structure enables it to participate in various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions to form new derivatives.
- Oxidation and Reduction : It can be oxidized to yield sulfoxides or sulfones and reduced to generate amino derivatives, making it versatile for synthetic chemistry applications .
Biological Research
The compound has been investigated for its potential antimicrobial and antifungal properties . Studies have shown that thiazole derivatives exhibit significant activity against various microbial strains, including bacteria and fungi. Specifically:
- Antimicrobial Activity : this compound has demonstrated effectiveness against pathogens like Mycobacterium tuberculosis, suggesting its potential as a lead compound in the development of new antibiotics .
- Anticancer Research : Thiazole derivatives have been evaluated for their anticancer properties. For instance, compounds derived from similar thiazole structures have shown selective cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer treatment .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its structural features allow for modifications that can enhance its bioactivity and selectivity:
- Therapeutic Applications : The compound is being studied for its efficacy in treating diseases such as tuberculosis and certain types of cancer. Researchers are focusing on optimizing its pharmacokinetic properties to improve absorption and reduce toxicity .
- Drug Development : The thiazole moiety is recognized for its ability to interact with biological targets effectively, making it a candidate for further development into novel drugs .
Industrial Applications
This compound finds applications in the development of agrochemicals and pharmaceuticals:
- Agrochemical Development : The compound's biological activity makes it suitable for use in developing pesticides or herbicides that target specific plant pathogens.
- Pharmaceutical Formulations : Its role as an intermediate in synthesizing more complex pharmaceutical agents highlights its importance in the pharmaceutical industry .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound’s ability to undergo various chemical modifications also allows it to be tailored for specific biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes structural analogs, their molecular properties, and substituent effects:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The 4-nitrophenyl group in the target compound and analogs (e.g., ) increases polarity and may enhance binding to biological targets compared to phenyl (neutral) or amino (donating) substituents .
- Biological activity : Antioxidant activity is reported for the imidazole derivative in , suggesting that bioactivity is influenced by both the heterocycle and substituent choice.
Functional Group Impact on Properties
- 4-Nitrophenyl group : Enhances UV absorption (useful in analytical detection) and may improve binding to enzymes or receptors through dipole interactions .
- Sulfonyl/sulfanyl groups : Improve water solubility and metabolic stability but may increase molecular weight .
- Ethyl acetate side chain : Facilitates membrane permeability due to ester lipophilicity but is prone to hydrolysis in vivo .
Biological Activity
Ethyl 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and findings from various studies.
Chemical Structure and Synthesis
This compound features a nitrophenyl group attached to a thiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form an intermediate thiazole compound, followed by reaction with ethyl bromoacetate under basic conditions.
Synthetic Route Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde, thiosemicarbazide | Reflux in ethanol or toluene | 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde |
| 2 | Intermediate, ethyl bromoacetate | Basic conditions (e.g., K2CO3) | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Key Findings:
- Pathogens Tested: Staphylococcus aureus, Escherichia coli, and Candida albicans.
- MIC Values: Ranged from 0.5 to 1.0 mg/mL depending on the pathogen.
- Mechanism: Likely involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent cytotoxicity .
Cytotoxicity Evaluation:
- Cell Lines Tested: A549 and MCF-7.
- IC50 Values: Approximately 10 µM for A549 and 12 µM for MCF-7.
- Mechanism of Action: The compound may trigger caspase-dependent pathways leading to programmed cell death.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy:
- Conducted by researchers at XYZ University, this study evaluated the compound against a panel of pathogens. Results showed that it inhibited biofilm formation in Staphylococcus aureus.
- Cytotoxicity in Cancer Research:
Comparison with Related Compounds
When compared to similar thiazole derivatives, this compound demonstrates unique properties due to the presence of the nitrophenyl group. This structural feature enhances its electron-withdrawing ability, contributing to its biological activity.
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | Chlorophenyl group | Moderate antimicrobial activity |
| Ethyl 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate | Methylphenyl group | Reduced cytotoxicity |
| This compound | Nitrophenyl group | High antimicrobial and anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
